![molecular formula C6H14ClN3 B13466319 1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride is a chemical compound known for its unique structure and reactivity. It is a diazirine derivative, which are compounds containing a three-membered ring consisting of one carbon and two nitrogen atoms. This compound is often used in photochemistry and as a photoaffinity label due to its ability to form reactive intermediates upon exposure to light .
Métodos De Preparación
The synthesis of 1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride typically involves multiple steps:
Formation of the diazirine ring: This step involves the reaction of appropriate precursors under specific conditions to form the diazirine ring.
Introduction of the amine group: The amine group is introduced through a substitution reaction, where a suitable amine precursor reacts with the diazirine intermediate.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.
Análisis De Reacciones Químicas
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride undergoes several types of chemical reactions:
Photolysis: Upon exposure to UV light, the diazirine ring breaks, forming reactive carbene intermediates that can insert into various chemical bonds.
Substitution reactions: The amine group can participate in nucleophilic substitution reactions, where it replaces other functional groups in a molecule.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reactants used.
Aplicaciones Científicas De Investigación
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-protein and protein-DNA interactions by forming covalent bonds with target molecules upon light activation.
Medicine: Investigated for its potential use in drug development and as a tool for mapping drug-target interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The primary mechanism of action for 1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into various chemical bonds, forming covalent linkages with target molecules. This property makes it a valuable tool for studying molecular interactions and mapping binding sites .
Comparación Con Compuestos Similares
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride can be compared with other diazirine derivatives:
3-(trifluoromethyl)-3H-diazirine: Known for its high reactivity and stability, often used in similar applications.
3-(phenyl)-3H-diazirine: Another diazirine derivative with different reactivity and binding properties.
3-(methyl)-3H-diazirine: A simpler diazirine compound with distinct chemical properties.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C6H14ClN3 |
|---|---|
Peso molecular |
163.65 g/mol |
Nombre IUPAC |
[3-(2-methylpropyl)diazirin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H13N3.ClH/c1-5(2)3-6(4-7)8-9-6;/h5H,3-4,7H2,1-2H3;1H |
Clave InChI |
UBJKMEHPTFYCCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(N=N1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


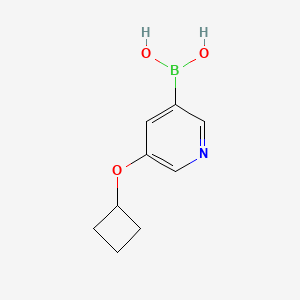
![{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)
![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride](/img/structure/B13466268.png)
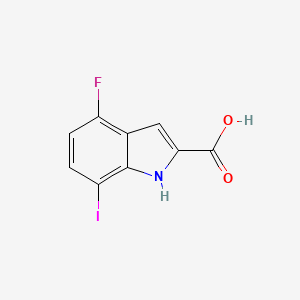
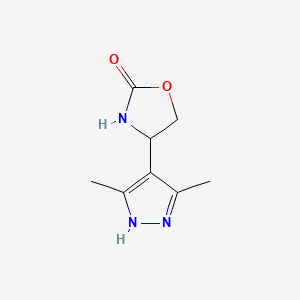
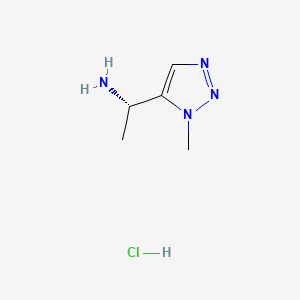
![2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13466296.png)
![1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13466301.png)

![1-(Methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13466311.png)
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)
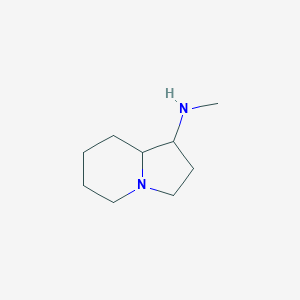
![3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)
![N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13466339.png)
